3,5-Bis[4-(prop-2-en-1-yl)phenyl]-1,2-oxazole
CAS No.: 201487-42-5
Cat. No.: VC20331352
Molecular Formula: C21H19NO
Molecular Weight: 301.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 201487-42-5 |
|---|---|
| Molecular Formula | C21H19NO |
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | 3,5-bis(4-prop-2-enylphenyl)-1,2-oxazole |
| Standard InChI | InChI=1S/C21H19NO/c1-3-5-16-7-11-18(12-8-16)20-15-21(23-22-20)19-13-9-17(6-4-2)10-14-19/h3-4,7-15H,1-2,5-6H2 |
| Standard InChI Key | WQAYTAFZABFYLA-UHFFFAOYSA-N |
| Canonical SMILES | C=CCC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)CC=C |
Introduction
Molecular Architecture and Physicochemical Properties
Core Structural Features
3,5-Bis[4-(prop-2-en-1-yl)phenyl]-1,2-oxazole belongs to the 1,2-oxazole (isoxazole) family, distinguished by a five-membered aromatic ring containing oxygen at position 1 and nitrogen at position 2 . The molecule’s symmetry arises from two 4-allylphenyl groups substituted at the 3- and 5-positions of the heterocyclic core (Fig. 1).
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₁H₁₉NO | |
| Molecular weight | 301.4 g/mol | |
| IUPAC name | 3,5-bis(4-prop-2-enylphenyl)-1,2-oxazole | |
| SMILES | C=CCC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)CC=C |
The allyl (prop-2-en-1-yl) substituents introduce conjugated π-systems, potentially enhancing intermolecular interactions in biological matrices . Computational models suggest a planar configuration for the isoxazole ring, with allylphenyl groups adopting perpendicular orientations to minimize steric strain .
Synthetic Methodologies and Analytical Characterization
Adapting these methods would require generating 4-allylphenylnitrile oxide in situ, followed by reaction with 4-allylphenylacetylene under Cu(I) catalysis .
Analytical Profiling
Post-synthetic characterization employs:
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¹H/¹³C NMR: Diagnostic signals include vinyl protons (δ 5.1–5.9 ppm, multiplet) and isoxazole C3/C5 carbons (δ 150–160 ppm).
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HRMS: Expected molecular ion peak at m/z 301.394 (C₂₁H₁₉NO) .
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X-ray crystallography: Resolves planarity of the heterocycle and allyl group conformations .
Challenges and Research Frontiers
Synthetic Scalability
Current limitations include:
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Low regioselectivity in allyl group functionalization.
ADMET Profiling
No data exist on the compound’s:
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Oral bioavailability (%F).
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Cytochrome P450 inhibition potential.
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Acute toxicity (LD₅₀).
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